molecular formula C34H42N4O3 B13349294 3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one

3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one

Cat. No.: B13349294
M. Wt: 554.7 g/mol
InChI Key: LYBAZAIVDIKRMH-UHFFFAOYSA-N
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Description

3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of isoindoline and xanthene intermediates, followed by spirocyclization and functional group modifications. Common reagents used in these reactions include diethylamine, morpholine, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a fluorescent dye for tracing and labeling molecules. Its unique structure allows it to emit light at specific wavelengths, making it valuable in spectroscopy and analytical chemistry.

Biology

In biological research, the compound is employed as a staining agent for visualizing cellular structures under a microscope. Its fluorescence properties enable the detection of specific biomolecules in complex biological samples.

Medicine

In medicine, the compound may be used in diagnostic assays and imaging techniques. Its ability to bind to specific targets makes it useful in detecting diseases and monitoring treatment efficacy.

Industry

In industrial applications, the compound is used in the manufacturing of dyes, pigments, and inks. Its stability and vibrant color make it suitable for various commercial products.

Mechanism of Action

The mechanism of action of 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to these targets, allowing for visualization and detection. The pathways involved may include binding to nucleic acids, proteins, or other biomolecules, leading to changes in fluorescence intensity.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthene dye with similar fluorescence properties.

    Fluorescein: A widely used dye in biological staining and fluorescence microscopy.

    Eosin Y: A brominated derivative of fluorescein used in histology.

Uniqueness

Compared to these similar compounds, 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one may offer unique advantages in terms of fluorescence intensity, stability, and specificity. Its unique structure allows for tailored applications in various scientific and industrial fields.

Properties

Molecular Formula

C34H42N4O3

Molecular Weight

554.7 g/mol

IUPAC Name

3',6'-bis(diethylamino)-2-(2-morpholin-4-ylethyl)spiro[isoindole-3,9'-xanthene]-1-one

InChI

InChI=1S/C34H42N4O3/c1-5-36(6-2)25-13-15-29-31(23-25)41-32-24-26(37(7-3)8-4)14-16-30(32)34(29)28-12-10-9-11-27(28)33(39)38(34)18-17-35-19-21-40-22-20-35/h9-16,23-24H,5-8,17-22H2,1-4H3

InChI Key

LYBAZAIVDIKRMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCN6CCOCC6

Origin of Product

United States

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